4-Thiazolecarboxylic acid, 2-(((cyclohexylamino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester
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Overview
Description
4-Thiazolecarboxylic acid, 2-(((cyclohexylamino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester is a complex organic compound that belongs to the class of thiazolecarboxylic acids. This compound is characterized by its unique structure, which includes a thiazole ring, a quinoline moiety, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 2-(((cyclohexylamino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the quinoline moiety and the cyclohexylamino group. The final step usually involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions may target the thiazole ring or the quinoline moiety.
Substitution: The compound can undergo substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities. This could include antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets such as enzymes or receptors.
Medicine
In the field of medicine, the compound may be explored for its therapeutic potential. This could involve preclinical studies to evaluate its efficacy and safety in treating specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific industrial processes.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylic acid, 2-(((cyclohexylamino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester is likely to involve interactions with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolecarboxylic acids: Compounds with similar thiazole ring structures.
Quinoline derivatives: Compounds with similar quinoline moieties.
Ethyl esters: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical and biological properties. Compared to other thiazolecarboxylic acids or quinoline derivatives, this compound may exhibit distinct reactivity or biological activity due to its unique structure.
Properties
CAS No. |
71079-22-6 |
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Molecular Formula |
C23H27N5O2S |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
ethyl 2-[[N'-cyclohexyl-N-(2-methylquinolin-4-yl)carbamimidoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H27N5O2S/c1-3-30-21(29)20-14-31-23(27-20)28-22(25-16-9-5-4-6-10-16)26-19-13-15(2)24-18-12-8-7-11-17(18)19/h7-8,11-14,16H,3-6,9-10H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
MKQCTDFHNGWRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=NC2CCCCC2)NC3=CC(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
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